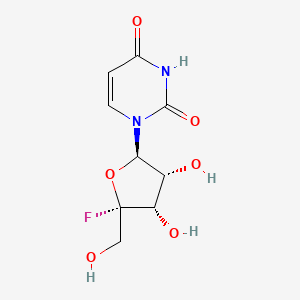

4'-Fluorouridine

Descripción

Propiedades

Fórmula molecular |

C9H11FN2O6 |

|---|---|

Peso molecular |

262.19 g/mol |

Nombre IUPAC |

1-[(2R,3R,4S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11FN2O6/c10-9(3-13)6(16)5(15)7(18-9)12-2-1-4(14)11-8(12)17/h1-2,5-7,13,15-16H,3H2,(H,11,14,17)/t5-,6+,7-,9-/m1/s1 |

Clave InChI |

RDCYLPRXPILMRP-JVZYCSMKSA-N |

SMILES isomérico |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)F)O)O |

SMILES canónico |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)F)O)O |

Origen del producto |

United States |

Foundational & Exploratory

What is 4'-Fluorouridine and its chemical structure?

An In-depth Technical Guide to 4'-Fluorouridine

Introduction

This compound (4'-FlU), also known as EIDD-2749, is a synthetic ribonucleoside analog that has emerged as a potent, orally bioavailable, broad-spectrum antiviral agent.[1][2] Its structural similarity to the natural nucleoside uridine (B1682114) allows it to interfere with viral replication, making it a promising candidate for the treatment of a range of RNA virus infections.[3][4] It has demonstrated significant efficacy against respiratory syncytial virus (RSV), severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and its variants, influenza viruses, and enteroviruses.[1][5][6] This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, antiviral efficacy, synthesis, and key experimental methodologies for its evaluation.

Chemical Structure and Properties

This compound is a derivative of the pyrimidine (B1678525) nucleoside uridine. The defining structural feature is the substitution of a hydrogen atom with a fluorine atom at the 4' position of the ribose sugar moiety.[4] This modification, leveraging the small atomic radius and strong stereo-electronic effects of fluorine, enhances the molecule's metabolic stability and lipophilicity.[7]

Chemical Formula: C₉H₁₁FN₂O₆[8] Molecular Weight: 262.2 g/mol [8] CAS Number: 1613589-24-4[9]

The core structure consists of a uracil (B121893) base linked to a ribofuranosyl ring that is fluorinated at the 4' position.[4]

Caption: The chemical structure of this compound, highlighting the fluorine atom at the 4' position of the ribose ring.

Mechanism of Action

The antiviral activity of this compound is mediated by its intracellular conversion to a bioactive triphosphate form, which then targets the viral RNA-dependent RNA polymerase (RdRp).[2][3]

-

Cellular Uptake and Anabolism: After oral administration and absorption, 4'-FlU enters host cells. Cellular kinases phosphorylate it sequentially to this compound monophosphate (4'-FlU-MP), diphosphate (B83284) (4'-FlU-DP), and finally to the active this compound triphosphate (4'-FlU-TP).[1][10] This anabolism is efficient, leading to a rapid accumulation of the active triphosphate form within the cell.[1]

-

Inhibition of Viral RdRp: The active 4'-FlU-TP acts as a competitive inhibitor of the viral RdRp enzyme, mimicking natural nucleotide triphosphates.[2] The viral polymerase incorporates 4'-FlU-TP into the nascent viral RNA strand.[2]

-

Delayed Chain Termination: Unlike classic chain terminators, the incorporation of 4'-FlU does not immediately halt RNA synthesis. Instead, it induces a delayed, sequence-dependent stalling of the RdRp complex, typically three to four nucleotides downstream from the incorporation site.[2][7] This is believed to result from steric hindrance or an altered RNA secondary structure that the polymerase cannot accommodate, ultimately preventing the completion of viral RNA replication.[2][7]

Caption: The metabolic activation and mechanism of action of this compound.

Antiviral Spectrum and Efficacy

4'-FlU has demonstrated potent antiviral activity against a wide array of positive- and negative-sense RNA viruses. Quantitative data from various studies are summarized below.

Table 1: In Vitro Antiviral Activity of this compound

| Virus Family | Virus | Cell Line | EC₅₀ | CC₅₀ (μM) | Selectivity Index (SI) | Reference(s) |

| Pneumoviridae | Respiratory Syncytial Virus (RSV) A2-line19F | HEp-2 | 0.61 - 1.2 μM | >100 | >83-164 | [3] |

| Pneumoviridae | RSV (in Human Airway Epithelium) | HAE | 55 nM | >10 | >181 | [1][3] |

| Coronaviridae | SARS-CoV-2 | Vero E6 | - | - | - | [1] |

| Coronaviridae | SARS-CoV-2 (Alpha, Gamma, Delta VoC) | Vero E6 | - | - | - | [11] |

| Arenaviridae | Lymphocytic Choriomeningitis Virus (LCMV) | Vero E6 | 7.22 μM | >100 | >13.8 | [3] |

| Togaviridae | Chikungunya Virus (CHIKV) | U-2 OS | 3.89 μM | >500 | >128 | [12] |

| Bunyavirales | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | - | - | - | [13] |

| Orthomyxoviridae | Influenza A and B Viruses | MDCK | <0.12 μM | - | - | [6][14] |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).

Table 2: In Vivo Efficacy of this compound

| Virus | Animal Model | Dosage | Treatment Initiation | Outcome | Reference(s) |

| RSV | BALB/cJ Mice | 5 mg/kg, once daily (oral) | 24 hours post-infection | Significant reduction in lung virus load | [1] |

| SARS-CoV-2 | Ferrets | 20 mg/kg, once daily (oral) | 12 hours post-infection | Significant reduction in viral burden | [1] |

| Influenza A (H1N1) | Ferrets | 2 mg/kg, once daily (oral) | 12 hours post-infection | Rapidly stopped virus shedding and prevented transmission | [6] |

| Influenza A (H1N1) | Mice | 2 mg/kg, once daily (oral) | 24 hours post-infection | Alleviated pneumonia and reduced lung virus load | [6] |

| Chikungunya Virus (CHIKV) | Mice | 5 mg/kg, once daily (oral) | 2 hours post-infection | Reduced virus burden and footpad swelling | [12] |

Synthesis Overview

The synthesis of this compound typically starts from uridine. While multiple specific routes exist, a general strategy involves several key chemical transformations. One documented approach includes converting the 5'-hydroxyl group of uridine into an iodine, followed by an elimination reaction to yield a 4',5'-unsaturated intermediate. The crucial step is iodofluorination to introduce the fluorine atom at the C4' position, followed by further modifications and deprotection steps to yield the final product.[14][15]

Caption: A generalized workflow for the chemical synthesis of this compound.

Key Experimental Protocols

The evaluation of 4'-FlU involves a series of standardized in vitro and in vivo assays. The following are generalized methodologies based on published studies.

Protocol 1: In Vitro RdRp Inhibition Assay

This assay biochemically measures the ability of the compound's active form (4'-FlU-TP) to inhibit the viral polymerase.

-

Reagents: Purified recombinant viral RdRp complex, RNA template, natural nucleoside triphosphates (NTPs), and 4'-FlU-TP.

-

Reaction Setup: Assemble the reaction mixture containing the RdRp enzyme, RNA template, and a mix of NTPs (one of which may be radiolabeled for detection) in a suitable buffer.

-

Inhibition: Add varying concentrations of 4'-FlU-TP to the reaction mixtures. Include a no-inhibitor control.

-

Incubation: Incubate the reactions at an optimal temperature (e.g., 37°C) to allow RNA synthesis.

-

Analysis: Stop the reaction and analyze the synthesized RNA products using gel electrophoresis and autoradiography.

-

Quantification: Quantify the amount of full-length RNA product in each reaction. The IC₅₀ value is calculated as the concentration of 4'-FlU-TP that inhibits polymerase activity by 50%.[1][2]

Protocol 2: Virus Yield Reduction Assay

This cell-based assay determines the compound's efficacy in inhibiting the production of infectious virus particles.

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, HEp-2) in multi-well plates and grow to confluency.

-

Infection: Infect the cell monolayers with the virus at a defined multiplicity of infection (MOI).

-

Treatment: After a 1-hour adsorption period, remove the virus inoculum and add a fresh culture medium containing serial dilutions of 4'-FlU. Include a vehicle-only control.

-

Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 24-72 hours).

-

Harvesting: Collect the cell culture supernatants.

-

Titration: Determine the viral titer in each supernatant using a standard method like a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

-

Calculation: The EC₅₀ value is calculated as the drug concentration that reduces the viral yield by 50% compared to the vehicle control.[1][12]

Caption: A standard workflow for evaluating the in vitro and in vivo efficacy of 4'-FlU.

Prodrug Development

Despite its potent activity, this compound has been noted to have suboptimal chemical stability.[16] To address this, researchers have developed prodrugs to improve its pharmacokinetic properties and stability. For example, tri-ester prodrugs, such as the tri-isobutyrate ester, have shown enhanced stability and excellent oral pharmacokinetic profiles in rats.[14][17] Another novel double prodrug, VV261, was developed with modifications on both the ribose and base moieties, exhibiting improved chemical stability and protective efficacy against lethal SFTSV infection in mice.[16]

Conclusion

This compound is a highly promising broad-spectrum antiviral agent with a well-defined mechanism of action targeting the viral RdRp. Its potent in vitro and in vivo efficacy against several high-consequence RNA viruses, combined with its oral bioavailability, positions it as a valuable candidate for pandemic preparedness and the treatment of diseases like RSV and COVID-19.[1][2][18] Ongoing research, including the development of next-generation prodrugs, aims to further optimize its therapeutic potential for clinical use.

References

- 1. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4’-fluorouridine as a potential COVID-19 oral... | F1000Research [f1000research.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses | PLOS Pathogens [journals.plos.org]

- 7. news-medical.net [news-medical.net]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00268C [pubs.rsc.org]

- 15. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. This compound Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of 4'-Fluorouridine in RNA Synthesis

Executive Summary

This compound (4'-FlU), also known as EIDD-2749, is a broad-spectrum, orally bioavailable ribonucleoside analog with potent antiviral activity against a wide range of RNA viruses.[1][2][3] It represents a promising therapeutic candidate for treating infections caused by pathogens such as Respiratory Syncytial Virus (RSV), Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), influenza viruses, and various other viral families.[2][4] This document provides a detailed technical overview of the mechanism of action of 4'-FlU, focusing on its role in the inhibition of viral RNA synthesis. It covers the metabolic activation, interaction with viral RNA-dependent RNA polymerase (RdRP), incorporation into nascent RNA, and the subsequent consequences for viral replication. Quantitative data, detailed experimental protocols, and mechanistic diagrams are provided to offer a comprehensive resource for the scientific community.

Core Mechanism of Action

The antiviral activity of 4'-FlU is a multi-step process that begins with its uptake into host cells and culminates in the disruption of viral RNA genome replication.

Cellular Uptake and Anabolic Activation

As a nucleoside analog, 4'-FlU is transported into the host cell where it undergoes anabolic phosphorylation by host cell kinases to its active 5'-triphosphate form, this compound triphosphate (4'-FlU-TP).[1][5] This metabolic conversion is efficient, leading to a rapid intracellular accumulation of the bioactive triphosphate metabolite.[1][2] For instance, in primary human airway epithelia (HAE) cells, 4'-FlU-TP concentrations peaked at 10.38 nmol/million cells within 4 hours of exposure.[1][2]

Competitive Inhibition of Viral RdRP

The active metabolite, 4'-FlU-TP, is structurally similar to the endogenous uridine (B1682114) triphosphate (UTP). It acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRP), the core enzyme responsible for replicating the viral RNA genome.[2] The antiviral effect of 4'-FlU can be dose-dependently reversed by the addition of excess exogenous pyrimidines (uridine and cytidine), but not purines, confirming its role as a competitive inhibitor.[1][2]

Incorporation and Disruption of RNA Synthesis

Once 4'-FlU-TP is incorporated into the nascent viral RNA strand in place of UTP, it disrupts further RNA synthesis.[6][7] The precise mechanism of disruption is virus-dependent and represents a key feature of 4'-FlU's activity.[8] The strong stereo-electronic effect of the 4'-fluorine substitution is believed to influence the ribose backbone conformation, leading to steric hindrance that the viral polymerase cannot overcome.[1][9]

The mechanism of polymerase stalling distinguishes 4'-FlU from other nucleoside analogs like molnupiravir, which primarily acts by inducing lethal mutagenesis.[2][5] 4'-FlU has not demonstrated any mutagenic effects in biochemical and cell-based assays.[5]

Two primary outcomes have been observed following the incorporation of 4'-FlU-TP:

-

Delayed Chain Termination: For several viruses, including SARS-CoV-2 and RSV, the RdRP does not stall immediately after incorporation. Instead, it continues for a few more nucleotide additions before pausing or terminating, typically at positions +3 or +4 relative to the incorporated analog.[1][5] This delayed stalling is hypothesized to result from the altered secondary structure of the nascent RNA containing 4'-FlU, which can no longer be accommodated within the exit channel of the polymerase complex.[5][9]

-

Immediate Chain Termination: In contrast, for influenza A virus (IAV), the incorporation of 4'-FlU-TP leads to immediate chain termination at position i (the site of incorporation).[4][8][10] This suggests that the IAV polymerase is more sensitive to the conformational changes induced by the 4'-fluoro modification.[8]

Quantitative Data Summary

The antiviral potency of 4'-FlU has been quantified against numerous viruses in various cell culture systems. The tables below summarize key efficacy (EC₅₀) and cytotoxicity (CC₅₀) data.

Table 1: Antiviral Activity (EC₅₀) of this compound

| Virus Family | Virus | Cell Line / System | EC₅₀ (µM) | Reference(s) |

| Pneumoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | 0.61 - 1.2 | [1][2] |

| Coronaviridae | SARS-CoV-2 (various VoCs) | Vero E6 / HAE Organoids | 0.2 - 0.6 | [7] |

| Paramyxoviridae | Nipah Virus (NiV) | - (Minireplicon Assay) | Potent Inhibition | [1][2] |

| Orthomyxoviridae | Influenza A and B Viruses | HAE Organoids | Nanomolar to Sub-µM | [4] |

| Togaviridae | Chikungunya Virus (CHIKV) | U-2 OS | ~1.2 - 3.7 | [6] |

| Togaviridae | Sindbis Virus (SINV) | U-2 OS | ~12 - 35 | [6] |

| Picornaviridae | Enterovirus A71 (EV-A71) | RD / Vero | 0.49 - 1.08 | [11] |

| Picornaviridae | Coxsackievirus (CV-A6, B3) | RD / Vero | 0.49 - 1.08 | [11] |

Table 2: Cytotoxicity and Selectivity Index

| Cell Line | CC₅₀ (µM) | Selectivity Index (SI) vs. RSV | Reference(s) |

| HEp-2 | >500 | >417 - 820 | [1] |

| MDCK | >500 | - | [1] |

| BHK-T7 | >500 | - | [1] |

| BEAS-2B | >500 | - | [1] |

| U-2 OS | >2000 | >540 (vs. CHIKV) | [6] |

Key Experimental Protocols

The mechanism of 4'-FlU has been elucidated through a series of key biochemical and cell-based assays. Detailed methodologies are outlined below.

In Vitro RdRP Primer Extension Assay

This assay directly visualizes the incorporation of 4'-FlU-TP and its effect on polymerase elongation.

Objective: To determine if 4'-FlU-TP is incorporated by viral RdRP and whether it causes immediate or delayed chain termination.

Methodology:

-

Enzyme and Template Preparation: Purified, recombinant viral RdRP complexes (e.g., RSV L-P proteins or SARS-CoV-2 nsp12/7/8) are used. A short single-stranded RNA oligonucleotide serves as the template, and a complementary, often radiolabeled, shorter RNA oligo serves as the primer.

-

Reaction Mixture: The reaction is set up in a buffer containing the RdRP complex, the primer/template duplex, and a mixture of three natural NTPs (e.g., ATP, CTP, GTP).

-

Initiation and Elongation: The reaction is initiated by adding the final NTP, either UTP (control) or varying concentrations of 4'-FlU-TP. Reactions are incubated at an optimal temperature (e.g., 30-37°C) for a defined period.

-

Quenching: The reaction is stopped by adding a quenching buffer containing EDTA and formamide.

-

Analysis: The RNA products are denatured by heating and separated by size using denaturing polyacrylamide gel electrophoresis (Urea-PAGE). The gel is then exposed to a phosphor screen, and the resulting bands are visualized.

-

Interpretation: A full-length product in the UTP lane serves as a positive control. The appearance of shorter bands in the 4'-FlU-TP lanes indicates chain termination. The position of these bands relative to the sequence reveals whether termination is immediate or delayed.[1][10]

Cell-Based Minireplicon Assay

This assay measures the activity of the viral polymerase complex within a cellular context.

Objective: To quantify the inhibitory effect of 4'-FlU on RdRP activity in live cells.

Methodology:

-

Plasmid Transfection: Cells (e.g., BHK-T7) are co-transfected with multiple plasmids. These plasmids express the viral RdRP proteins (e.g., L, P, N for a mononegavirus) and a viral-like RNA template that encodes a reporter gene (e.g., Luciferase or GFP) flanked by viral leader and trailer sequences.

-

Compound Treatment: Following transfection, the cells are treated with serial dilutions of 4'-FlU or a vehicle control (DMSO).

-

Incubation: Cells are incubated for 24-48 hours to allow for transcription of the minigenome by the expressed RdRP complex and subsequent reporter protein expression.

-

Reporter Gene Assay: The cells are lysed, and the reporter gene activity is measured using a luminometer or fluorometer.

-

Data Analysis: The reporter signal is normalized to cell viability (measured in parallel via assays like MTS or CellTiter-Glo). The dose-response curve is plotted to calculate the EC₅₀ value for RdRP inhibition.[2][12]

Nucleotide Competition Assay

This assay confirms that 4'-FlU acts via a competitive mechanism.

Objective: To demonstrate that the antiviral activity of 4'-FlU is reversed by an excess of natural pyrimidine (B1678525) nucleosides.

Methodology:

-

Cell Infection: Host cells are infected with a reporter-expressing virus (e.g., recRSV-FireSMASh) at a low multiplicity of infection.

-

Compound and Nucleotide Addition: Immediately after infection, cells are treated with a fixed, inhibitory concentration of 4'-FlU (e.g., 10 µM). Simultaneously, serial dilutions of exogenous nucleosides (uridine, cytidine, adenosine (B11128), or guanosine) are added to the culture medium.

-

Incubation: The plates are incubated for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).

-

Quantification: Viral activity is determined by measuring the reporter signal.

-

Interpretation: A reversal of the antiviral effect (i.e., an increase in reporter signal) in the presence of uridine and/or cytidine, but not adenosine or guanosine, indicates that 4'-FlU competes with the pyrimidine nucleotide pathway.[1][2]

Conclusion

This compound is a highly effective, orally available antiviral agent that targets the RNA-dependent RNA polymerase of a broad range of viruses. Its mechanism of action relies on its intracellular conversion to the active triphosphate form, which is subsequently incorporated into the nascent viral RNA. This incorporation event, driven by competitive inhibition of the viral RdRP, leads to either immediate or delayed chain termination, effectively halting viral replication. The distinct termination patterns observed with different viruses, such as the immediate stalling of influenza polymerase versus the delayed stalling of coronaviral and pneumoviral polymerases, underscore a nuanced mechanism that can be exploited for broad-spectrum antiviral therapy. The potent efficacy, favorable safety profile in preclinical models, and oral bioavailability position 4'-FlU as a significant candidate for the treatment of existing and emerging RNA virus infections.[2][3]

References

- 1. biorxiv.org [biorxiv.org]

- 2. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. 4’-fluorouridine as a potential COVID-19 oral... | F1000Research [f1000research.com]

- 8. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses | PLOS Pathogens [journals.plos.org]

- 9. news-medical.net [news-medical.net]

- 10. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The nucleoside analog 4′-fluorouridine suppresses the replication of multiple enteroviruses by targeting 3D polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Rise of a Broad-Spectrum Antiviral: A Technical Guide to the Discovery and Synthesis of 4'-Fluorouridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against viral diseases, the discovery and development of broad-spectrum antiviral agents represent a paradigm shift in therapeutic strategies. Among the promising candidates that have emerged, 4'-Fluorouridine (4'-FlU), also known as EIDD-2749, has garnered significant attention for its potent inhibitory activity against a wide array of RNA viruses. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound is a ribonucleoside analog that was identified as a potent inhibitor of various RNA viruses, including respiratory syncytial virus (RSV), influenza viruses, and coronaviruses such as SARS-CoV-2.[1][2][3] The rationale behind its design lies in the modification of the ribose sugar at the 4' position with a fluorine atom. This substitution imparts unique stereoelectronic properties to the molecule, allowing it to be recognized by the viral RNA-dependent RNA polymerase (RdRp) but ultimately disrupting the process of viral RNA synthesis.[3][4] The small atomic radius and high electronegativity of fluorine are key to its function, enhancing metabolic stability and influencing the conformational properties of the nucleoside.[3]

Chemical Synthesis of this compound and its Prodrugs

The synthesis of this compound typically involves a multi-step process starting from a readily available precursor like uridine (B1682114). While several synthetic routes have been reported, a general approach is outlined below. Additionally, to improve oral bioavailability, prodrug strategies, such as esterification of the hydroxyl groups, have been successfully employed.[5][6]

Experimental Protocol: Synthesis of this compound

A representative synthesis of this compound is detailed in the following steps, adapted from published literature.[6][7]

Step 1: Preparation of 5'-iodo-5'-deoxyuridine

-

To a solution of uridine in a suitable solvent (e.g., pyridine), add triphenylphosphine (B44618) and iodine.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.

Step 2: Formation of the 4',5'-unsaturated uridine

-

Treat the 5'-iodo-5'-deoxyuridine with a strong base, such as sodium methoxide (B1231860) in methanol.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Neutralize the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting 4',5'-unsaturated uridine by column chromatography.

Step 3: Iodofluorination of the 4',5'-unsaturated uridine

-

Dissolve the 4',5'-unsaturated uridine in an appropriate solvent (e.g., dichloromethane).

-

Add a source of iodofluorine, such as a mixture of N-iodosuccinimide and a fluoride (B91410) source (e.g., silver fluoride or hydrogen fluoride-pyridine).

-

Stir the reaction at room temperature, protected from light, until the starting material is consumed.

-

Work up the reaction and purify the 4'-fluoro-5'-iodouridine intermediate by column chromatography.

Step 4: Conversion to this compound

-

The 4'-fluoro-5'-iodouridine intermediate is then converted to this compound through a series of steps that may include oxidation and deprotection.[6][8] A common method involves displacement of the 5'-iodine with an acetate (B1210297) group followed by deprotection.[8]

Experimental Protocol: Synthesis of this compound Tri-isobutyrate Prodrug

Prodrugs like the tri-isobutyrate ester of this compound have been synthesized to enhance stability and oral pharmacokinetic properties.[6]

-

To a solution of this compound in a suitable solvent (e.g., pyridine), add isobutyric anhydride.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the tri-isobutyrate ester of this compound by column chromatography.

Mechanism of Action: Delayed Chain Termination

This compound is a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[2][9] Upon entry into the host cell, it is metabolized to its active triphosphate form, 4'-FlU-TP.[2] This active metabolite is then incorporated into the nascent viral RNA strand by the RdRp, in place of the natural uridine triphosphate (UTP).[1][2]

The incorporation of 4'-FlU-TP does not cause immediate chain termination. Instead, it induces a delayed stalling of the RdRp complex, typically three to four nucleotides downstream of the incorporation site.[2] This is believed to be due to the steric hindrance caused by the 4'-fluorine atom, which alters the conformation of the RNA duplex and prevents the proper translocation of the polymerase.[2][3] The ultimate result is the premature termination of viral RNA synthesis and the production of non-functional, truncated viral genomes.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. bioagilytix.com [bioagilytix.com]

- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 4. biorxiv.org [biorxiv.org]

- 5. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00268C [pubs.rsc.org]

- 8. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4'-Fluorouridine: Biochemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical and physical properties of 4'-Fluorouridine (4'-FlU), a promising broad-spectrum antiviral agent. The information is curated for researchers, scientists, and professionals involved in drug development and virology.

Physicochemical Properties

This compound, also known as EIDD-2749, is a ribonucleoside analog that has demonstrated significant potential as an inhibitor of various RNA viruses.[1] Its fundamental physical and chemical characteristics are summarized below.

| Property | Data | Reference |

| Chemical Name | 4′-C-fluoro-uridine | [2] |

| Synonyms | 4'-FlU, EIDD-2749 | [2][3] |

| Molecular Formula | C₉H₁₁FN₂O₆ | [2] |

| Molecular Weight | 262.2 g/mol | [2] |

| Appearance | Solid | |

| Solubility | DMF: 20 mg/ml, DMSO: 10 mg/ml, PBS (pH 7.2): 10 mg/ml | [2] |

| UV Maximum (λmax) | 261 nm | [2] |

| SMILES | O--INVALID-LINK----INVALID-LINK--O[C@]1(F)CO | [2] |

| InChI Key | RDCYLPRXPILMRP-JVZYCSMKSA-N | [2] |

| CAS Number | 1613589-24-4 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Technique | Data | Reference |

| ¹H NMR (D₂O) | δ 5.90 (d, J=8.1 Hz, H5), δ 5.40 (d, J=5.2 Hz, H1'), δ 4.30–4.10 (m, H2', H3', H4') | [1] |

| ¹⁹F NMR | δ −118.5 (dt, J=48.2 Hz, 4F) | [1] |

| HRMS | [M+H]⁺ | [1] |

Biochemical Properties and Mechanism of Action

This compound is a prodrug that requires intracellular activation to exert its antiviral effect. Its mechanism of action targets the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.

The antiviral activity of 4'-FlU stems from its conversion to the active 5'-triphosphate form (4'-FlU-TP) by host cell kinases.[4][5] This active metabolite then acts as a competitive inhibitor of the natural uridine (B1682114) triphosphate (UTP) for incorporation into the nascent viral RNA strand by the viral RdRp.[5][6]

Upon incorporation, 4'-FlU induces a delayed chain termination of RNA synthesis.[4][7] This stalling of the polymerase typically occurs three to four nucleotides after the incorporation of 4'-FlU-TP.[4] The proposed reason for this delayed termination is the steric hindrance caused by the fluorine atom at the 4' position of the ribose sugar, which may alter the RNA secondary structure and prevent the polymerase from advancing.[4][7] This mechanism is distinct from that of other nucleoside analogs like molnupiravir, which primarily induces viral error catastrophe.[4]

Caption: Mechanism of action of this compound.

Antiviral Activity

This compound has demonstrated potent, broad-spectrum antiviral activity against a range of RNA viruses. The tables below summarize its efficacy (EC₅₀) and cytotoxicity (CC₅₀) in various cell lines.

Table 1: Antiviral Activity (EC₅₀) of this compound

| Virus | Cell Line | EC₅₀ (µM) | Reference(s) |

| Enteroviruses | |||

| Coxsackievirus A10 (CV-A10) | Various host cells | 0.43 - 1.08 | [3] |

| Coxsackievirus A16 (CV-A16) | Various host cells | 0.43 - 1.08 | [3] |

| Coxsackievirus A6 (CV-A6) | Various host cells | 0.43 - 1.08 | [3] |

| Coxsackievirus B3 (CV-B3) | Various host cells | 0.43 - 1.08 | [3] |

| Enterovirus A71 (EV-A71) | Various host cells | 0.43 - 1.08 | [3] |

| Coronaviruses | |||

| SARS-CoV-2 (various isolates) | Various | 0.2 - 0.6 | [5][8] |

| Paramyxoviruses | |||

| Respiratory Syncytial Virus (RSV) | HEp-2 | 0.61 - 1.2 | [9][10] |

| Respiratory Syncytial Virus (RSV) | HAE | 0.055 | [10] |

| Alphaviruses | |||

| Chikungunya virus (CHIKV) | U-2 OS | 4.85 | [11] |

| Mayaro virus (MAYV) | U-2 OS | ~1.2 - 3.7 | [11] |

| O'nyong-nyong virus (ONNV) | U-2 OS | ~1.2 - 3.7 | [11] |

| Ross River virus (RRV) | U-2 OS | ~1.2 - 3.7 | [11] |

| Orthomyxoviruses | |||

| Influenza Virus | Various | Potent inhibitor | [12] |

Table 2: Cytotoxicity (CC₅₀) of this compound

| Cell Line | CC₅₀ (µM) | Reference(s) |

| Various | >100 | [3] |

| HEp-2 | 250 | [6] |

| HAE | 169 | [5] |

| U-2 OS | >2000 | [11] |

Experimental Protocols

This section outlines the general methodologies for key experiments involving this compound.

The synthesis of this compound and its active triphosphate form is a multi-step process. A general approach involves the fluorination of a uridine precursor.

Synthesis of this compound: A common strategy for introducing the fluorine atom at the C4' position of ribonucleosides has been documented.[13] One reported synthesis starts from uridine, which is converted to a 5'-iodo intermediate via an Appel reaction.[13] Subsequent elimination yields a key intermediate.[13] The synthesis then involves iodofluorination, isobutyrylation, and oxidation to form the desired 4'-fluorinated uridine.[13]

Synthesis of this compound 5'-O-Triphosphate: The 5'-O-triphosphate of this compound can be obtained in a three-step process starting from 4'-fluoro-2',3'-O-isopropylideneuridine.[8][14] This involves coupling with a phosphate (B84403) source, followed by further phosphorylation and deprotection steps.[14]

Caption: General workflow for the synthesis of 4'-FlU-TP.

Plaque Reduction Assay: This assay is a standard method to determine the antiviral efficacy of a compound.

-

Cell Seeding: Plate susceptible host cells in multi-well plates and grow to confluency.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for a specific adsorption period.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.[3]

Virus Yield Reduction Assay: This assay measures the amount of infectious virus produced in the presence of the antiviral compound.

-

Cell Seeding and Infection: As described for the plaque reduction assay.

-

Compound Treatment: After virus adsorption, replace the inoculum with a liquid medium containing different concentrations of this compound.

-

Incubation: Incubate the cultures for a defined period to allow for viral replication.

-

Virus Quantification: Harvest the cell culture supernatant and determine the viral titer using a standard method such as a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.

-

Data Analysis: The EC₅₀ value is the compound concentration that reduces the virus yield by 50%.[5]

To assess the potential toxic effects of this compound on host cells, a cytotoxicity assay is performed in parallel with the antiviral assays.

-

Cell Seeding: Plate cells in multi-well plates.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate for the same duration as the antiviral assays.

-

Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or MTT, or a fluorescence-based assay that measures a marker of cell health (e.g., ATP content).

-

Data Analysis: The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is determined.[3][5]

This biochemical assay directly measures the inhibitory effect of 4'-FlU-TP on the activity of the viral polymerase.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a purified recombinant viral RdRp complex, a template-primer RNA, ribonucleoside triphosphates (including a radiolabeled or fluorescently labeled nucleotide), and varying concentrations of 4'-FlU-TP.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme or NTPs and incubate at the optimal temperature for the polymerase.

-

Reaction Termination: Stop the reaction at different time points.

-

Product Analysis: Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Detection and Quantification: Visualize the RNA products by autoradiography or fluorescence imaging and quantify the amount of full-length and terminated products.

-

Data Analysis: Determine the IC₅₀ value, which is the concentration of 4'-FlU-TP that inhibits RdRp activity by 50%.[5][15]

References

- 1. This compound|Broad-Spectrum Antiviral Research Compound [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. journals.asm.org [journals.asm.org]

- 4. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. news-medical.net [news-medical.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 4’-fluorouridine as a potential COVID-19 oral... | F1000Research [f1000research.com]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00268C [pubs.rsc.org]

- 14. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]

- 15. biorxiv.org [biorxiv.org]

Early Experimental Applications of 4'-Fluorouridine in Molecular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluorouridine (4'-FlU) is a ribonucleoside analog that has garnered significant attention for its potent antiviral activity against a broad spectrum of RNA viruses. Its early experimental applications have been pivotal in elucidating the mechanisms of viral replication and have established it as a valuable tool in molecular biology and drug development. This technical guide provides an in-depth overview of the core experimental uses of 4'-FlU, detailing its mechanism of action, key experimental protocols, and quantitative data from seminal studies.

Mechanism of Action

This compound is a prodrug that, upon cellular uptake, is metabolized into its active triphosphate form, this compound triphosphate (4'-FlU-TP).[1][2] This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRP), the key enzyme responsible for replicating the genomes of RNA viruses.[1][3] Incorporation of 4'-FlU-TP into the nascent viral RNA chain leads to either immediate or delayed chain termination, effectively halting viral replication.[1][4][5] This mechanism of action, known as transcriptional stalling, is attributed to the steric hindrance imposed by the fluorine atom at the 4' position of the ribose sugar, which disrupts the conformation of the RNA template-product duplex and prevents the RdRP from accommodating the next incoming nucleotide.[1][3]

dot

Caption: Metabolic activation and mechanism of action of this compound.

Quantitative Data on Antiviral Activity

The antiviral potency of 4'-FlU has been quantified across various RNA viruses and cell lines. The following tables summarize key efficacy (EC₅₀) and cytotoxicity (CC₅₀) data from early experimental studies.

Table 1: In Vitro Antiviral Activity of this compound against Respiratory Viruses

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| Respiratory Syncytial Virus (RSV) | HEp-2 | 0.61 - 1.2 | >500 | >417 | [1] |

| Respiratory Syncytial Virus (RSV) | Human Airway Epithelial (HAE) | ~0.035 | 169 | >1877 | [1] |

| SARS-CoV-2 | Vero E6 | 0.2 - 0.6 | >100 | >167 | [1][6] |

| Influenza A Virus (IAV) | Human Airway Epithelial (HAE) | nanomolar to sub-micromolar | >100 | - | [5] |

Table 2: In Vitro Antiviral Activity of this compound against Other RNA Viruses

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| Enterovirus A71 (EV-A71) | RD | 0.43 | >100 | >232 | [6] |

| Coxsackievirus A10 (CV-A10) | RD | 0.91 | >100 | >110 | [6] |

| Hepatitis C Virus (HCV) | - | IC₅₀ = 2 | - | - | [7] |

Table 3: In Vivo Efficacy of this compound

| Virus | Animal Model | Dosage | Outcome | Reference(s) |

| Respiratory Syncytial Virus (RSV) | Mouse | 5 mg/kg, once daily (oral) | Significant reduction in lung viral load | [1] |

| SARS-CoV-2 | Ferret | 20 mg/kg, once daily (oral) | ~3-log reduction in nasal lavage viral load | [1] |

| Influenza A Virus (IAV) | Ferret | 2 mg/kg, once daily (oral) | Rapidly stopped virus shedding and prevented transmission | [5] |

Experimental Protocols

In Vitro RdRP Primer Extension Assay

This assay is fundamental to characterizing the mechanism of action of nucleoside analogs like 4'-FlU. It directly assesses the effect of the compound on the activity of purified viral RdRP.

Objective: To determine if 4'-FlU-TP is incorporated by viral RdRP and whether it causes chain termination.

Methodology:

-

Purification of Viral RdRP: Recombinant viral RdRP complexes (e.g., for SARS-CoV-2, the nsp7, nsp8, and nsp12 proteins) are expressed and purified.[1]

-

Assay Setup: A reaction mixture is prepared containing:

-

Purified RdRP enzyme complex.

-

A synthetic RNA template and a complementary primer.

-

A mixture of natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., α-³²P-GTP) for detection.

-

Varying concentrations of 4'-FlU-TP.

-

-

Reaction Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period to allow for RNA synthesis.

-

Quenching and Analysis: The reaction is stopped, and the RNA products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis (Urea-PAGE).

-

Detection: The gel is exposed to a phosphor screen, and the radiolabeled RNA products are visualized. The length and intensity of the bands indicate the extent of RNA synthesis and any premature termination events caused by the incorporation of 4'-FlU-TP.[1]

dot

Caption: Workflow for an in vitro RdRP primer extension assay.

Cell-Based Antiviral and Cytotoxicity Assays

These assays are crucial for determining the therapeutic potential of an antiviral compound by measuring its efficacy in a cellular context and its safety profile.

Objective: To determine the half-maximal effective concentration (EC₅₀) and the half-maximal cytotoxic concentration (CC₅₀) of 4'-FlU.

Methodology:

-

Cell Seeding: Appropriate host cells (e.g., HEp-2, Vero E6) are seeded in multi-well plates and allowed to adhere overnight.

-

Compound Preparation: A serial dilution of 4'-FlU is prepared in cell culture medium.

-

Antiviral Assay:

-

Cells are infected with the virus of interest at a specific multiplicity of infection (MOI).

-

After a short adsorption period, the virus-containing medium is replaced with the medium containing the serially diluted 4'-FlU.

-

The plates are incubated for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).

-

Viral replication is quantified using various methods, such as plaque assays, TCID₅₀ assays, or reporter gene expression (e.g., luciferase, GFP).

-

-

Cytotoxicity Assay:

-

Uninfected cells are treated with the same serial dilutions of 4'-FlU.

-

The plates are incubated for the same duration as the antiviral assay.

-

Cell viability is measured using assays that quantify metabolic activity, such as MTS or MTT assays.

-

-

Data Analysis: The data is plotted to generate dose-response curves, from which the EC₅₀ (the concentration of 4'-FlU that inhibits viral replication by 50%) and CC₅₀ (the concentration that reduces cell viability by 50%) values are calculated. The Selectivity Index (SI = CC₅₀ / EC₅₀) is then determined as a measure of the compound's therapeutic window.[1][6]

Early Use of this compound as a Molecular Probe

Beyond its antiviral applications, this compound has been explored as a tool in structural biology. The fluorine atom at the 4' position serves as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Application: Monitoring RNA structure and dynamics.

Methodology:

-

Synthesis of 4'-FlU-containing RNA: 4'-FlU is chemically synthesized into a phosphoramidite, which is then incorporated at specific sites within an RNA oligonucleotide during solid-phase synthesis.

-

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum of the labeled RNA is acquired. The chemical shift of the ¹⁹F nucleus is highly sensitive to the local electronic environment.

-

Structural Analysis: Changes in the RNA's secondary structure (e.g., single-stranded vs. duplex, A-form vs. B-form) and its interactions with other molecules (e.g., proteins, small molecules) cause distinct shifts in the ¹⁹F NMR signal. This allows for the detailed study of RNA conformation and dynamics in solution.[8][9]

dot

Caption: Workflow for using 4'-FlU as a ¹⁹F NMR probe for RNA structural analysis.

Conclusion

The early experimental uses of this compound have firmly established its role as a powerful tool in molecular biology. Its primary application as a broad-spectrum antiviral agent has driven extensive research into its mechanism of action, providing valuable insights into the process of viral RNA replication. The detailed characterization of its inhibitory effects on viral RdRPs through in vitro and cell-based assays has paved the way for its development as a therapeutic candidate. Furthermore, its application as a ¹⁹F NMR probe highlights its versatility, offering a nuanced approach to studying RNA structure and function. The methodologies and data presented in this guide underscore the fundamental importance of this compound in advancing our understanding of molecular biology and in the ongoing search for novel antiviral therapies.

References

- 1. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. 4’-fluorouridine as a potential COVID-19 oral... | F1000Research [f1000research.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4'-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of a Broad-Spectrum Antiviral: An In-depth Technical Guide to the Cellular Uptake and Metabolic Pathway of 4'-Fluorouridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluorouridine (4'-FlU), also known as EIDD-2749, is a promising ribonucleoside analog with potent, broad-spectrum antiviral activity against a range of RNA viruses, including respiratory syncytial virus (RSV) and SARS-CoV-2.[1][2][3] Its efficacy is intrinsically linked to its efficient entry into host cells and subsequent metabolic activation to its triphosphate form, which acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRP).[4][5] This technical guide provides a comprehensive overview of the cellular uptake and metabolic pathway of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to support ongoing research and development efforts.

Cellular Uptake: Gaining Entry into the Host Cell

The cellular uptake of nucleoside analogs like this compound is a critical first step for their antiviral activity. This process is primarily mediated by specialized transporter proteins embedded in the cell membrane. While specific transporters for 4'-FlU have not been definitively identified in the provided search results, the uptake of nucleoside analogs, in general, occurs through two main families of transporters: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).[6] ENTs facilitate the movement of nucleosides down their concentration gradient, whereas CNTs actively transport nucleosides against their concentration gradient, a process that is dependent on a sodium gradient.[6]

Once inside the cell, this compound undergoes rapid accumulation.[1][2] Studies in human airway epithelial (HAE) cells have demonstrated a swift intracellular increase of 4'-FlU, indicating an efficient uptake mechanism.[1][2]

Metabolic Activation: Conversion to the Bioactive Form

Following cellular uptake, this compound must be anabolized to its active triphosphate form, this compound triphosphate (4'-FlU-TP), to exert its antiviral effect.[2][4] This multi-step phosphorylation cascade is carried out by host cell kinases. The metabolic pathway is a crucial determinant of the compound's potency and duration of action.

The key metabolic steps are:

-

Monophosphorylation: this compound is first phosphorylated to this compound monophosphate (4'-FlU-MP) by a nucleoside kinase.

-

Diphosphorylation: 4'-FlU-MP is subsequently converted to this compound diphosphate (B83284) (4'-FlU-DP) by a nucleoside monophosphate kinase.

-

Triphosphorylation: Finally, 4'-FlU-DP is phosphorylated to the active this compound triphosphate (4'-FlU-TP) by a nucleoside diphosphate kinase.

This metabolic activation is highly efficient, leading to the accumulation of substantial intracellular concentrations of the bioactive 4'-FlU-TP.[1][2] The triphosphate form is also metabolically stable, with a reported extrapolated half-life of 9.7 hours in HAE cells, contributing to its sustained antiviral activity.[1][7]

Quantitative Analysis of Uptake and Metabolism

Quantitative data from studies on Human Airway Epithelial (HAE) cells provide valuable insights into the pharmacokinetics of this compound at the cellular level.

Table 1: Intracellular Concentrations of this compound and its Triphosphate Metabolite in HAE Cells Following Exposure to 20 µM 4'-FlU

| Time (hours) | 4'-FlU (nmol/million cells) | 4'-FlU-TP (nmol/million cells) |

| 1 | 3.42 | - |

| 4 | - | 10.38 (Peak) |

| 24 | - | 1.31 (Plateau) |

Data sourced from Sourimant et al., 2021.[1][2]

Table 2: Metabolic Stability of 4'-FlU-TP in HAE Cells After a 24-hour Incubation with 20 µM 4'-FlU and Subsequent Wash-out

| Time After Wash-out (hours) | 4'-FlU-TP (nmol/million cells) |

| 0 | ~1.31 |

| 6 | ~1 |

Data sourced from Sourimant et al., 2021, indicating high metabolic stability.[1][7]

Mechanism of Antiviral Action

The bioactive 4'-FlU-TP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRP).[4][5] It is incorporated into the nascent viral RNA chain in place of the natural uridine (B1682114) triphosphate (UTP).[8] The incorporation of 4'-FlU-TP leads to delayed chain termination, effectively halting viral RNA synthesis.[3][4] This mechanism of action, which involves stalling the polymerase after the incorporation of several more nucleotides, is distinct from immediate chain terminators.[4] The steric hindrance caused by the 4'-fluoro group on the ribose sugar is thought to impede the translocation of the polymerase along the RNA template.[1][3]

Experimental Protocols

Cellular Uptake and Metabolism Analysis by LC-MS/MS

This protocol outlines a general procedure for quantifying the intracellular concentrations of this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To determine the time-course of intracellular 4'-FlU and 4'-FlU-TP concentrations.

Materials:

-

Cell culture of interest (e.g., HAE cells)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727) (80%), ice-cold

-

Cell scrapers

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Cell Seeding and Treatment: Plate cells at a desired density and allow them to adhere and grow. Treat the cells with a known concentration of this compound (e.g., 20 µM) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[1][2]

-

Metabolite Extraction:

-

At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add a specific volume of ice-cold 80% methanol to the cells to quench metabolic activity and extract the metabolites.[6]

-

Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tubes and incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

-

-

Sample Preparation:

-

Carefully collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Generate a standard curve using known concentrations of this compound and its phosphorylated metabolites.

-

Normalize the quantified metabolite levels to the cell number or total protein content in each sample.

-

Plot the intracellular concentrations of 4'-FlU and 4'-FlU-TP as a function of time.

-

Cytotoxicity Assay

Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).

Materials:

-

Cell line of interest (e.g., HEp-2, BEAS-2B)[1]

-

Cell culture medium and supplements

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., PrestoBlue, CellTiter-Glo)[11][12]

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).[11]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.

-

Data Acquisition: Measure the signal (fluorescence or luminescence) using a plate reader.

-

Data Analysis:

-

Normalize the data to the vehicle control wells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Calculate the CC50 value using a non-linear regression analysis.

-

Visualizing the Pathways and Processes

Cellular Uptake and Metabolic Activation of this compound

Caption: Cellular uptake and metabolic activation pathway of this compound.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for analyzing intracellular 4'-FlU and its metabolites.

Logical Relationship of Antiviral Activity

Caption: Key steps leading to the antiviral effect of this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4’-fluorouridine as a potential COVID-19 oral... | F1000Research [f1000research.com]

- 6. benchchem.com [benchchem.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. The achievement of mass balance by simultaneous quantification of floxuridine prodrug, floxuridine, 5-fluorouracil, 5-dihydrouracil, α-fluoro-β-ureidopropionate, α-fluoro-β-alanine using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.mit.edu [dspace.mit.edu]

In Vitro and In Vivo Stability of 4'-Fluorouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluorouridine (4'-FlU) is a promising nucleoside analog with broad-spectrum antiviral activity against several RNA viruses, including influenza viruses and coronaviruses.[1][2][3] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRP), leading to premature chain termination of viral RNA synthesis.[1][2] A critical aspect of the preclinical development of any antiviral candidate is the thorough characterization of its metabolic stability, both in laboratory settings (in vitro) and within living organisms (in vivo). This technical guide provides a comprehensive overview of the stability profile of this compound, presenting key data, detailed experimental protocols, and visual representations of its metabolic fate and the workflows used to assess its stability.

In Vivo Stability and Pharmacokinetics

Studies in animal models, including mice and ferrets, have demonstrated that this compound possesses favorable pharmacokinetic properties, suggesting good stability in a biological system.[1][4]

Pharmacokinetic Parameters

Following oral administration, this compound is efficiently absorbed and distributed to various tissues. The parent compound and its active triphosphate metabolite (4'-FlU-TP) have been quantified in plasma and different organs.

Table 1: Pharmacokinetic Parameters of this compound in Mice [1]

| Parameter | Value | Conditions |

| Maximum Plasma Concentration (Cmax) | ~ 1 µM | Single oral dose of 1.5 mg/kg |

| Time to Maximum Plasma Concentration (Tmax) | 90 minutes | Single oral dose of 1.5 mg/kg |

| Plasma Half-life | Sustained high levels over 12 hours | Single oral dose of 1.5 mg/kg |

| Tissue Distribution of 4'-FlU-TP (12h post-dose) | ~ 1 nmol/g | In all organs except brain and kidney |

Table 2: Pharmacokinetic Parameters of this compound in Ferrets [4][5]

| Oral Dose | Cmax | Overall Exposure (AUC) |

| 15 mg/kg | 34.8 µM | 154 ± 27.6 hours·nmol/ml |

| 50 mg/kg | 63.3 µM | 413.1 ± 78.1 hours·nmol/ml |

These data indicate good oral bioavailability and sustained plasma concentrations, which are desirable characteristics for an antiviral therapeutic.[1][4]

In Vitro Stability

Plasma Stability

Plasma stability assays evaluate the susceptibility of a compound to degradation by enzymes present in blood plasma, such as esterases and amidases.[6]

Liver Microsomal Stability

The liver is the primary site of drug metabolism. Liver microsomal stability assays assess a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450 (CYP) enzymes, which are abundant in the endoplasmic reticulum of hepatocytes.[7][8][9]

Metabolic Pathway

The primary metabolic pathway of this compound is its intracellular phosphorylation to the active antiviral agent, this compound triphosphate (4'-FlU-TP).[4][10][11] This conversion is a critical step for its therapeutic efficacy.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies.

In Vitro Plasma Stability Assay Protocol

This protocol outlines the general procedure for assessing the stability of a compound in plasma.[5][12][13]

Methodology:

-

Preparation: A stock solution of this compound (e.g., 10 mM in DMSO) is prepared and diluted to the working concentration in a suitable buffer. Pooled plasma from the desired species (e.g., human, rat, mouse) is thawed at 37°C.

-

Incubation: The reaction is initiated by adding the this compound working solution to the pre-warmed plasma to a final concentration (e.g., 1 µM). The mixture is incubated at 37°C with gentle agitation.

-

Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.

-

Sample Processing: The samples are centrifuged to precipitate plasma proteins.

-

Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound.

-

Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the concentration at time zero. The half-life (t½) is determined by plotting the natural logarithm of the percent remaining against time.

In Vitro Liver Microsomal Stability Assay Protocol

This protocol describes the general procedure for evaluating a compound's stability in the presence of liver microsomes.[1][8][10]

Methodology:

-

Preparation: Stock solutions of this compound are prepared. A suspension of pooled liver microsomes (from human or other species) is made in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4). An NADPH-regenerating system is also prepared.

-

Pre-incubation: this compound and the microsomal suspension are pre-incubated at 37°C for a short period to reach thermal equilibrium.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

-

Sampling: Aliquots are collected at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a quenching solution, such as ice-cold acetonitrile with an internal standard.

-

Sample Processing: The samples are centrifuged to pellet the microsomal proteins.

-

Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining this compound.

-

Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.

Conclusion

This compound demonstrates favorable in vivo stability and pharmacokinetic properties, including good oral absorption and sustained plasma levels in animal models. Its primary metabolic pathway involves intracellular phosphorylation to the active triphosphate form. While specific quantitative data from in vitro plasma and liver microsomal stability assays are not publicly available, the established protocols for these assays provide a clear framework for their execution. The collective data suggests that this compound has a stability profile that supports its continued development as a potential oral antiviral therapeutic. Further studies to fully characterize its in vitro metabolic fate will be crucial for predicting its pharmacokinetics and potential drug-drug interactions in humans.

References

- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. LC-MS/MS assay for the quantitation of FdCyd and its metabolites FdUrd and FU in human plasma. | Semantic Scholar [semanticscholar.org]

- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Hepatic Microsomal Stability (human, rat, or mouse) - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Potential Off-target Effects of 4'-Fluorouridine Incorporation

Introduction

This compound (4'-FlU) is a ribonucleoside analog that has demonstrated potent and broad-spectrum antiviral activity against a range of RNA viruses, including Respiratory Syncytial Virus (RSV), Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), and influenza viruses.[1][2][3] Its primary mechanism of action involves its conversion to the active triphosphate form (4'-FlU-TP), which is subsequently incorporated into the nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRP). This incorporation leads to the termination of viral RNA synthesis, thereby inhibiting viral replication.[1][2] While 4'-FlU exhibits a high selectivity index, indicating a favorable therapeutic window, a thorough understanding of its potential off-target effects is crucial for its clinical development and safe application. This technical guide provides a comprehensive overview of the known and potential off-target effects of 4'-FlU incorporation, supported by quantitative data, detailed experimental methodologies, and visual diagrams of relevant pathways and workflows.

On-Target Mechanism of Action: Viral RdRP Inhibition

The on-target activity of 4'-FlU is centered on its ability to act as a chain terminator for viral RdRPs. Upon cellular uptake, 4'-FlU is metabolized to its active 5'-triphosphate form. This triphosphate analog is recognized by the viral RdRP and incorporated into the elongating RNA strand in place of uridine (B1682114) triphosphate (UTP). The presence of the fluorine atom at the 4' position of the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, leading to a halt in RNA chain elongation.[1][2] The termination can be immediate or delayed depending on the specific viral polymerase and the surrounding RNA sequence.[2]

Potential Off-Target Effects

While 4'-FlU demonstrates high selectivity for viral RdRPs, the potential for off-target effects must be carefully evaluated. These can include cytotoxicity, interaction with host cell polymerases, effects on mitochondrial function, and impacts on cellular RNA metabolism.

Cytotoxicity

A key indicator of off-target effects is cytotoxicity. Numerous studies have assessed the cytotoxic potential of 4'-FlU across various cell lines. The compound generally exhibits low cytotoxicity, with high half-maximal cytotoxic concentrations (CC50), leading to a high selectivity index (SI = CC50/EC50).

| Cell Line | CC50 (µM) | Antiviral EC50 (µM) | Selectivity Index (SI) | Virus | Reference |

| HEp-2 | >500 | 0.61 - 1.2 | >417 | RSV | [1] |

| MDCK | >500 | - | - | - | [1] |

| BHK-T7 | >500 | - | - | - | [1] |

| BEAS-2B | >500 | - | - | - | [1] |

| Human Airway Epithelia (HAE) | 169 | ~0.09 | ≥1877 | RSV | [1] |

| U-2 OS | >2000 | 3.89 | >514 | CHIKV | [4][5] |

| RD | >100 | ~0.9 | ≥110 | CV-A10 | [6] |

| Vero | >100 | 0.43 - 0.58 | >172 | EV-A71 | [6] |

Interaction with Host Cellular Polymerases

The low cytotoxicity of 4'-FlU suggests a high degree of selectivity for viral RdRPs over host DNA and RNA polymerases.[5] This selectivity is a critical factor in the safety profile of any nucleoside analog. While direct comparative studies of 4'-FlU-TP incorporation by viral versus human polymerases are not extensively published, the high selectivity indices observed in cell-based assays provide indirect evidence of poor utilization by host enzymes.

Mitochondrial Toxicity

Mitochondrial toxicity is a known concern for some nucleoside analogs, which can interfere with mitochondrial DNA (mtDNA) synthesis by inhibiting the mitochondrial DNA polymerase gamma (Pol γ) or affect mitochondrial RNA synthesis via inhibition of the mitochondrial RNA polymerase (POLRMT).

Studies on 4'-FlU have shown that it only reduces the steady-state levels of mitochondrially-encoded proteins at high concentrations (IC50 of 146.8 µM for COX-I in HAE cells).[7] In a specific assay where cellular metabolism was forced to rely on mitochondrial oxidation, the CC50 of 4'-FlU was 250 µM, indicating a low potential for mitochondrial toxicity at therapeutic concentrations.[7]

Effects on Ribosomal RNA (rRNA) Synthesis and Processing

While direct studies on the effect of 4'-FlU on rRNA metabolism are limited, research on structurally related compounds provides valuable insights. For instance, 5-fluorouridine (B13573) (5-FU) has been shown to inhibit the processing of the 47S rRNA precursor into mature 18S and 28S rRNA.[8] Similarly, high concentrations of 4-thiouridine (B1664626) (4sU) can inhibit both the production and processing of 47S rRNA.[9] Given these findings with related fluorinated uridines, it is plausible that 4'-FlU, at high concentrations, could have an off-target effect on ribosome biogenesis. This warrants further investigation, especially for long-term treatment regimens.

Immunomodulatory and Genotoxic Effects

Current evidence suggests that 4'-FlU does not have direct immunomodulatory effects. The observed reduction in inflammatory markers in animal models is considered a consequence of the reduced viral load rather than a direct interaction with the immune system.[2][4] Importantly, 4'-FlU has not demonstrated any mutagenic effects in biochemical and cell-based assays, which distinguishes it from some other nucleoside analogs that act through viral mutagenesis.[10]

Experimental Protocols for Off-Target Effect Assessment

A robust evaluation of off-target effects relies on a suite of well-defined experimental protocols.

Cytotoxicity Assays

-

Objective: To determine the concentration of 4'-FlU that causes a 50% reduction in cell viability (CC50).

-

Methodology (e.g., MTS Assay):

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of 4'-FlU in culture medium.

-

Replace the existing medium with the medium containing the various concentrations of 4'-FlU. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubate the plates for a period that is relevant to the antiviral assay (e.g., 48-72 hours).

-

Add a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine (B1670421) ethosulfate) to each well.

-

Incubate for 1-4 hours at 37°C. Viable cells will convert MTS into a formazan (B1609692) product.

-

Measure the absorbance of the formazan product at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using non-linear regression analysis.

-

Mitochondrial Toxicity Assays

-

Objective: To assess the impact of 4'-FlU on mitochondrial function and biogenesis.

-

Methodology 1: Galactose Medium Viability Assay:

-

Culture cells in a medium where glucose is replaced by galactose. This forces the cells to rely on oxidative phosphorylation for ATP production, making them more sensitive to mitochondrial dysfunction.

-

Perform a cytotoxicity assay as described above to determine the CC50 in this specialized medium.

-

-

Methodology 2: Mitochondrial Protein Expression:

-

Treat cells (e.g., primary human airway epithelial cells) with various concentrations of 4'-FlU.

-

Fix and permeabilize the cells.

-

Perform immunofluorescence staining using antibodies specific for a mitochondrially-encoded protein (e.g., COX-I) and a nuclear-encoded mitochondrial protein (e.g., SDH-A) as a control.

-

Acquire images using confocal microscopy and quantify the fluorescence intensity of each protein.

-

Calculate the IC50 for the reduction of the mitochondrially-encoded protein.

-

rRNA Processing Analysis

-

Objective: To determine if 4'-FlU affects the synthesis and processing of ribosomal RNA.

-

Methodology: Metabolic Labeling and Gel Electrophoresis:

-

Culture cells in the presence or absence of 4'-FlU at various concentrations.

-

Add a radiolabeled RNA precursor, such as [³H]-uridine, to the culture medium for a defined pulse period to label newly synthesized RNA.

-

In some experiments, a "chase" with unlabeled uridine can be performed to follow the fate of the labeled RNA over time.

-

Extract total cellular RNA.

-

Separate the RNA by size using denaturing agarose (B213101) gel electrophoresis.

-

Transfer the RNA to a membrane (Northern blotting) or dry the gel.

-

Visualize the radiolabeled rRNA species (e.g., 47S, 32S, 28S, 18S) by autoradiography or phosphorimaging.

-

Quantify the levels of precursor and mature rRNA species to assess both transcription and processing efficiency.

-

Conclusion

This compound is a promising broad-spectrum antiviral agent with a well-defined on-target mechanism of action and a high selectivity index. The current body of evidence indicates a low potential for off-target effects at therapeutic concentrations. Cytotoxicity is low in a wide range of cell types, and specific assays for mitochondrial toxicity have not revealed significant liabilities. While direct immunomodulatory and mutagenic effects have not been observed, the potential for 4'-FlU to interfere with rRNA synthesis and processing, inferred from studies with related compounds, warrants further investigation, particularly in the context of long-term administration. A continued and thorough assessment of these potential off-target effects using the described experimental approaches is essential for the continued development of this compound as a safe and effective antiviral therapeutic.

References

- 1. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]